Tetrathiomolybdate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrathiomolybdate is a chemical compound with the formula (NH₄)₂MoS₄. It is an important reagent in the chemistry of molybdenum and has been used as a building block in bioinorganic chemistry. This bright red ammonium salt is known for its ability to lower free copper levels in serum, making it a highly specific anticopper agent. It has been investigated for use in treating neurologic Wilson’s disease and fibrotic disorders .
Preparation Methods
Tetrathiomolybdate is typically prepared by treating solutions of molybdate ([MoO₄]²⁻) with hydrogen sulfide in the presence of ammonia. The reaction can be represented as follows:
(NH4)2MoO4+4H2S→(NH4)2MoS4+4H2O
This method involves the sulfiding of an aqueous ammoniacal ammonium heptamolybdate .
In industrial settings, the preparation of this compound may involve controlled thermal conversion processes. For example, ammonium this compound can be thermally decomposed to form molybdenum disulfide (MoS₂) through intermediate stages involving molybdenum trisulfide (MoS₃). This process is typically carried out under an inert atmosphere at elevated temperatures .
Chemical Reactions Analysis
Tetrathiomolybdate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some notable reactions include:
Common reagents used in these reactions include hydrogen sulfide, ammonia, and various organic cations. The major products formed from these reactions are typically molybdenum sulfides and their derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tetrathiomolybdate involves its ability to chelate copper ions, thereby reducing the levels of free copper in the body. This chelation process inhibits the activity of copper-dependent enzymes and proteins, leading to a decrease in the availability of copper for biological processes .
This compound also inhibits fibrosis by sequestering available copper and inhibiting key fibrotic cytokines, including secreted protein acid rich in cysteine (SPARC), NF-kappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF) . Additionally, it has been shown to reduce oxidative stress by modulating mitochondrial function and decreasing the production of reactive oxygen species (ROS) .
Comparison with Similar Compounds
Tetrathiomolybdate can be compared with other thiometallate compounds, such as ammonium tetrathiovanadate and ammonium tetrathiotungstate. These compounds share similar structural features and chemical properties but differ in their metal centers (vanadium, tungsten, and molybdenum, respectively) .
Ammonium Tetrathiovanadate: Contains vanadium as the central metal atom and exhibits similar thiometallate properties.
Ammonium Tetrathiotungstate: Contains tungsten as the central metal atom and is used in similar applications as this compound.
This compound is unique in its high specificity for copper chelation and its ability to inhibit fibrosis and reduce oxidative stress, making it a valuable compound in both medical and industrial applications .
Properties
Tetrathiomolybdate has demonstrated the ability to inhibit fibrosis in a number of well established animal models through the sequestration of available copper and inhibition of key fibrotric cytokines, including secreted protein acid rich in cysteine (SPARC), NFkappaB, TGF-beta, FGF-2, IL-1, IL-6, IL-8, and connective tissue growth factor (CTGF). | |
CAS No. |
16330-92-0 |
Molecular Formula |
H2MoS4-2 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
bis(sulfanylidene)molybdenum;sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/p-2 |
InChI Key |
VVRHUOPINLMZBL-UHFFFAOYSA-L |
SMILES |
[SH-].[SH-].S=[Mo]=S |
Canonical SMILES |
[SH-].[SH-].S=[Mo]=S |
melting_point |
300 °C with decomposition |
16330-92-0 | |
Related CAS |
18198-15-7 (di-hydrochloride salt) |
Synonyms |
ammonium tetrathiomolybdate ATN-224 tetrathiomolybdate tetrathiomolybdate bis-choline salt tetrathiomolybdate, dipotassium salt tetrathiomolybdate, disodium salt thiomolybdate TTM cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.